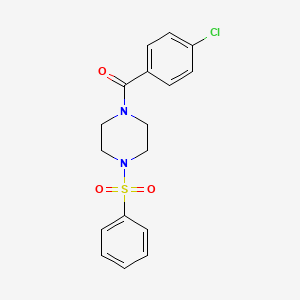![molecular formula C21H16N4O3S3 B2687490 N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-10-7](/img/no-structure.png)
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N4O3S3 and its molecular weight is 468.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of compounds derived from thieno[d]pyrimidines, indicating a methodological approach to developing molecules with potential pharmaceutical or biological applications. For instance, El Azab and Elkanzi (2014) synthesized various derivatives through reactions involving amino-thieno[3,4-d]pyrimidin-4(3H)-one, showcasing a range of isolated and fused thieno[d]pyrimidine derivatives with established structures through elemental analysis, infrared, mass spectrometry, and NMR spectral analysis (El Azab & Elkanzi, 2014).
Antitumor Activity
The antitumor potential of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been evaluated, showing significant effects against human cancer cell lines, such as breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Hafez and El-Gazzar (2017) synthesized novel derivatives and compared their effects to doxorubicin, finding some compounds nearly as active as the standard treatment (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
The creation of new compounds under microwave-assisted and conventional conditions, such as derivatives of thieno[3,4-d]pyrimidin-4-one, showed promising in vitro antimicrobial activity against bacteria and fungal strains. El Azab and Abdel-Hafez (2015) highlighted the potential of these compounds as antimicrobial agents, indicating a path for further pharmaceutical development (El Azab & Abdel-Hafez, 2015).
Insecticidal Properties
Research on heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has been conducted to assess insecticidal properties. Fadda et al. (2017) utilized a versatile precursor for synthesizing various heterocycles, demonstrating the compounds' efficacy against this pest (Fadda et al., 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 3-acetylphenylamine with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid, followed by cyclization and acetylation. The reaction steps are carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "3-acetylphenylamine", "2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid", "Acetic anhydride", "Sodium acetate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: 3-acetylphenylamine is dissolved in ethanol and reacted with 2-(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thioacetic acid in the presence of sulfuric acid to form N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide intermediate.", "Step 2: The intermediate is then cyclized by adding sodium acetate and heating the mixture under reflux.", "Step 3: The cyclized product is then acetylated by adding acetic anhydride and heating the mixture under reflux.", "Step 4: The final product is obtained by filtration and purification using standard techniques." ] } | |
Número CAS |
1021226-10-7 |
Nombre del producto |
N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
Fórmula molecular |
C21H16N4O3S3 |
Peso molecular |
468.56 |
Nombre IUPAC |
N-(3-acetylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O3S3/c1-12(26)13-6-5-7-14(10-13)22-16(27)11-30-20-23-18-17(19(28)24-20)31-21(29)25(18)15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28) |
Clave InChI |
RBSJHYRGNSYDHV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
![N-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687416.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2687419.png)
![N-(cyanomethyl)-N-cyclopropyl-3,7-dithiatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),4,9,11-pentaene-4-carboxamide](/img/structure/B2687420.png)
![sodium 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2687423.png)
![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-benzoylbenzamide](/img/structure/B2687424.png)

![{4-(hydroxymethyl)-1-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-5-yl}methanol](/img/structure/B2687430.png)